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Compound of Interest

Compound Name:

2-[(2-

bromophenyl)methyl]propanedioic

Acid

CAS No.: 58380-12-4

Cat. No.: B1278515

Get Quote

The "Ortho-Effect" Gateway to Fused Ring Systems
CAS Number: 58380-12-4 Synonyms: 2-(2-Bromobenzyl)malonic acid; o-Bromobenzylmalonic

acid Molecular Formula: C₁₀H₉BrO₄ Molecular Weight: 273.08 g/mol

Executive Summary: The Ortho-Divergence
In medicinal chemistry, the position of the halogen substituent dictates the synthetic utility of the

scaffold. While the para-isomer (4-bromo) is utilized for linear chain extension (e.g., in Suzuki

couplings for biaryl drugs), 2-[(2-bromophenyl)methyl]propanedioic acid offers a unique

"ortho-divergence."

The proximity of the bromine atom to the alkyl side chain (the "ortho-effect") enables

intramolecular cyclization pathways that are geometrically impossible for the meta or para

isomers. This guide focuses on its role as the primary precursor for 1-Indanone derivatives and

Indene-based pharmacophores, structural motifs found in acetylcholinesterase inhibitors (e.g.,

Donepezil analogues) and novel anticancer agents.
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Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[9]

Property Specification Notes

Appearance
White to off-white crystalline

solid

Hygroscopic; store under inert

atmosphere.

Melting Point 155–160 °C (Decomposes)
Decarboxylation occurs near

melting point.

Solubility DMSO, Methanol, Ethanol
Poor solubility in non-polar

solvents (Hexane).

pKa
~2.8 (COOH #1), ~5.7 (COOH

#2)

Typical for substituted malonic

acids.

Stability Heat Sensitive
Undergoes thermal

decarboxylation >140°C.

Synthetic Pathways: Construction of the Scaffold
The synthesis follows a classic Malonic Ester Synthesis pathway. The choice of base and

solvent is critical to prevent premature decarboxylation or side reactions involving the aryl

bromide.

Step 1: Alkylation (The Kinetic Control)
Reagents: Diethyl malonate, Sodium Ethoxide (NaOEt), 2-Bromobenzyl bromide.

Solvent: Anhydrous Ethanol.

Mechanism: The ethoxide generates the enolate of diethyl malonate, which attacks the

benzylic carbon of the bromide via S_N2.

Step 2: Hydrolysis (The Thermodynamic Control)
Reagents: NaOH or KOH (aq), followed by acidification (HCl).
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Critical Note: Acid hydrolysis is preferred if the product is to be immediately decarboxylated.

Base hydrolysis isolates the dicarboxylic acid.

Experimental Protocol: Synthesis of the Title Compound
Preparation of Ethoxide: In a 3-neck RBF under N₂, dissolve sodium metal (1.1 eq) in

anhydrous ethanol. Stir until evolution of H₂ ceases.[1]

Enolate Formation: Cool to 0°C. Add diethyl malonate (1.2 eq) dropwise over 30 mins. Stir

for 1 hr to ensure complete enolization.

Alkylation: Add 2-bromobenzyl bromide (1.0 eq) dropwise. The solution will turn turbid (NaBr

precipitation).

Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

Workup: Evaporate ethanol. Resuspend residue in water. Extract with diethyl ether. Dry

organic layer (MgSO₄) and concentrate to yield the Diethyl ester intermediate.

Hydrolysis: Reflux the ester in 20% NaOH for 3 hours. Cool, wash with ether (to remove

unreacted organics), and acidify the aqueous layer with 6M HCl to pH 1.

Isolation: Filter the precipitated 2-[(2-bromophenyl)methyl]propanedioic acid.

Recrystallize from water/ethanol.

Divergent Reactivity: The Core Utility
This compound is rarely the final drug; it is a transient scaffold. It undergoes two primary

divergent transformations driven by the ortho-bromo group.

Pathway A: Decarboxylation to 3-(2-
Bromophenyl)propanoic Acid
Heating the title compound leads to the loss of CO₂, yielding 3-(2-bromophenyl)propanoic acid.

This is the direct precursor to 1-Indanone via intramolecular Friedel-Crafts acylation.[1]

Pathway B: Intramolecular Heck Cyclization
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The dicarboxylic acid (or its ester) can undergo Pd-catalyzed insertion into the aryl-Br bond,

followed by intramolecular carbopalladation of the enolate double bond (formed in situ) to yield

Indene derivatives.

Visualization of Reaction Pathways

Pathway Legend
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Figure 1: Divergent synthetic pathways. Pathway A leads to the Indanone scaffold (common in

neurodegenerative drugs), while Pathway B utilizes the Heck reaction to form functionalized

Indenes.

Pharmaceutical Applications: The Indanone Scaffold
The primary value of this acid lies in its conversion to 1-Indanone. The ortho-bromo substituent

is essential for this ring closure.

Case Study: Synthesis of 1-Indanone
Precursor: 3-(2-bromophenyl)propanoic acid (derived from title compound).[2][3]
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Reagent: Trifluoromethanesulfonic acid (TfOH) or Polyphosphoric acid (PPA).

Mechanism:

The acid chloride or protonated acid undergoes electrophilic aromatic substitution.

The ortho-position is already occupied by Bromine? Correction: The standard synthesis of

1-indanone usually proceeds from 3-phenylpropanoic acid. However, the 2-bromo

derivative allows for the synthesis of 4-bromo-1-indanone, a highly functionalizable

scaffold where the bromine remains available for further coupling (e.g., adding a biaryl tail

after ring formation).

Alternative Route: Metal-Halogen exchange (n-BuLi) on the 3-(2-bromophenyl)propanoic

acid followed by intramolecular attack on the carboxylate (Parham Cyclization) yields the

indanone.

Therapeutic Relevance
Neuroscience: Indanone derivatives are pharmacophores for Donepezil (Alzheimer's) and

Rasagiline (Parkinson's).

Oncology: Substituted indanones act as tubulin polymerization inhibitors.

CD73 Inhibitors: Recent literature suggests malonic acid derivatives (retaining the

dicarboxylic motif) act as non-nucleoside inhibitors of CD73, a target for cancer

immunotherapy.

Safety & Handling (E-E-A-T)
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Hazard Class Statement Handling Protocol

Acute Toxicity H302: Harmful if swallowed.
Wear nitrile gloves (0.11mm).

[4]

Skin Irritation H315: Causes skin irritation.[5]
Wash immediately with

soap/water.

Eye Irritation
H319: Causes serious eye

irritation.

Use safety goggles; eye wash

station nearby.

Reactivity
Incompatible with strong

oxidizers.

Avoid contact with

perchlorates/peroxides.

Self-Validating Safety Step: Before scaling up the decarboxylation step, perform a Differential

Scanning Calorimetry (DSC) test to determine the exact onset of gas evolution to prevent

reactor over-pressurization.
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Safety Data: Sigma-Aldrich SDS for substituted malonic acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278515?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

